2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine
Overview
Description
2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine is a research chemical . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine includes a pyrrolidine ring attached to a 2-methylphenyl group and an ethanamine group . The exact molecular weight is 204.31, and the molecular formula is C13H20N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine include a boiling point of 326.1 ℃ at 760 mmHg and a density of 1.014 g/cm3 . The compound is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
DNA Binding and Cytotoxicity Studies
Research has shown that certain chemical complexes, including those with structures akin to the subject compound, exhibit strong DNA binding propensities and demonstrate significant cytotoxic activities against various cancer cell lines. For example, copper(II) complexes of tridentate ligands were found to bind DNA effectively and induce structural changes, leading to potential applications in cancer treatment through targeted DNA interactions (Kumar et al., 2012).
Catalytic Activities in Organic Synthesis
Several studies have focused on the catalytic properties of complexes formed with ligands structurally related to 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine, particularly in reactions such as transfer hydrogenation of ketones and olefination of styrenes. These compounds have been demonstrated to facilitate various organic transformations, suggesting potential utility in synthetic organic chemistry for the development of new pharmaceuticals and materials (Kumah et al., 2019).
Anticancer Activity
The synthesis and evaluation of compounds with core structures similar to the target compound have shown promising results in anticancer activity screenings. For instance, derivatives of piperazine-2,6-dione exhibited notable efficacy against various cancer cell lines, including breast, lung, and liver cancers, highlighting the potential therapeutic applications of these compounds (Kumar et al., 2013).
Corrosion Inhibition
Research into cadmium(II) Schiff base complexes, which share functional similarities with the compound , has revealed their efficacy as corrosion inhibitors on mild steel. This application is critical for extending the lifespan of metal components in industrial settings, indicating the compound's potential utility beyond biomedical research (Das et al., 2017).
Future Directions
The future directions for research on 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the interest in pyrrolidine compounds in medicinal chemistry , this compound could be a subject of future research in drug discovery.
properties
IUPAC Name |
2-[3-(2-methylphenyl)pyrrolidin-1-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-2-3-5-13(11)12-6-8-15(10-12)9-7-14/h2-5,12H,6-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVXTICIQNKNSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672366 | |
Record name | 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine | |
CAS RN |
938458-85-6 | |
Record name | 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.